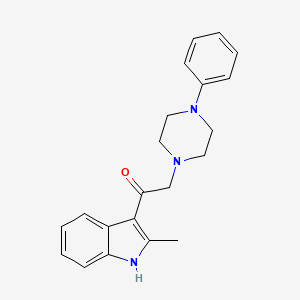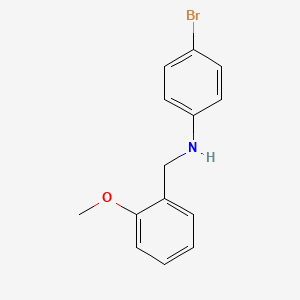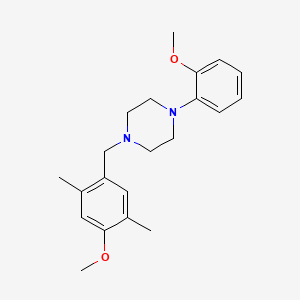
N-(3-fluorophenyl)-4-(isobutyrylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-4-(isobutyrylamino)benzamide, also known as FIIN-3, is a small molecule inhibitor that targets fibroblast growth factor receptor (FGFR) tyrosine kinases. FGFRs are a family of receptor tyrosine kinases that play important roles in cell growth, differentiation, and survival. Dysregulation of FGFR signaling has been implicated in various diseases, including cancer, skeletal disorders, and developmental disorders. FIIN-3 has shown promising results in preclinical studies as a potential therapeutic agent for FGFR-driven diseases.
Mecanismo De Acción
N-(3-fluorophenyl)-4-(isobutyrylamino)benzamide inhibits FGFR tyrosine kinases by binding to the ATP-binding pocket of the kinase domain, thereby preventing phosphorylation of downstream signaling molecules. This leads to inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have selective activity against FGFRs, with minimal off-target effects on other kinases. In cancer cell lines, this compound has been shown to inhibit FGFR-mediated signaling pathways, including the MAPK and PI3K/AKT pathways. In skeletal disorders, this compound has been shown to promote osteoblast differentiation and mineralization, while inhibiting osteoclast differentiation and bone resorption.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-fluorophenyl)-4-(isobutyrylamino)benzamide has several advantages as a research tool, including its high potency and selectivity for FGFRs, and its ability to inhibit both wild-type and mutant forms of FGFRs. However, this compound has some limitations, including its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(3-fluorophenyl)-4-(isobutyrylamino)benzamide. One area of interest is the development of more potent and selective FGFR inhibitors based on the structure of this compound. Another area of interest is the investigation of the therapeutic potential of this compound in other diseases beyond cancer and skeletal disorders, such as developmental disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on FGFR signaling pathways and to identify potential biomarkers of response to this compound therapy.
Métodos De Síntesis
N-(3-fluorophenyl)-4-(isobutyrylamino)benzamide can be synthesized using a multi-step procedure involving the coupling of 3-fluoroaniline with isobutyryl chloride, followed by the condensation of the resulting intermediate with 4-aminobenzamide. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-4-(isobutyrylamino)benzamide has been extensively studied in preclinical models of cancer and skeletal disorders. In cancer, this compound has shown potent antitumor activity against various FGFR-driven cancer cell lines, including lung, breast, and bladder cancer. In skeletal disorders, this compound has been shown to promote bone formation and improve bone density in animal models of osteoporosis and bone fractures.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-4-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-11(2)16(21)19-14-8-6-12(7-9-14)17(22)20-15-5-3-4-13(18)10-15/h3-11H,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPKVEBDBGOZLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5708549.png)


![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5708556.png)
![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5708563.png)
![2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5708567.png)


![2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5708576.png)



![1-[3-(2-furyl)acryloyl]-4-phenylpiperazine](/img/structure/B5708621.png)